Cas no 2172256-60-7 (tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate)

tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate
- EN300-1270484
- Tert-butyl N-[1-(4-bromopyrazol-1-yl)-2-phenylethyl]carbamate
- 2172256-60-7
- tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate
- tert-Butyl (1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl)carbamate
-
- インチ: 1S/C16H20BrN3O2/c1-16(2,3)22-15(21)19-14(20-11-13(17)10-18-20)9-12-7-5-4-6-8-12/h4-8,10-11,14H,9H2,1-3H3,(H,19,21)
- InChIKey: FBIAIDYVSMHPRO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=NN(C=1)C(CC1C=CC=CC=1)NC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 365.07389g/mol
- どういたいしつりょう: 365.07389g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 367
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 56.2Ų
tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1270484-5.0g |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95% | 5g |
$8790.0 | 2023-05-23 | |
Enamine | EN300-1270484-0.25g |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95% | 0.25g |
$1499.0 | 2023-05-23 | |
Enamine | EN300-1270484-0.05g |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95% | 0.05g |
$805.0 | 2023-05-23 | |
Enamine | EN300-1270484-50mg |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95.0% | 50mg |
$805.0 | 2023-10-02 | |
Enamine | EN300-1270484-2500mg |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95.0% | 2500mg |
$5940.0 | 2023-10-02 | |
Enamine | EN300-1270484-250mg |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95.0% | 250mg |
$1499.0 | 2023-10-02 | |
1PlusChem | 1P01FJ0X-50mg |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95% | 50mg |
$1057.00 | 2023-12-19 | |
1PlusChem | 1P01FJ0X-250mg |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95% | 250mg |
$1915.00 | 2023-12-19 | |
1PlusChem | 1P01FJ0X-1g |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95% | 1g |
$3809.00 | 2023-12-19 | |
Enamine | EN300-1270484-0.5g |
tert-butyl N-[1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethyl]carbamate |
2172256-60-7 | 95% | 0.5g |
$2364.0 | 2023-05-23 |
tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176
tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate (CAS: 2172256-60-7)
The compound tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate (CAS: 2172256-60-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrazole and phenylcarbamate structure, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and other small-molecule drugs. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for future drug discovery efforts.
One of the key areas of research involves the optimization of synthetic pathways for tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient multi-step synthesis route, achieving high yields and purity. The researchers employed palladium-catalyzed cross-coupling reactions to introduce the bromo-pyrazole moiety, followed by carbamate formation under mild conditions. This method not only improves scalability but also reduces the environmental impact compared to traditional synthetic approaches.
In terms of pharmacological activity, recent in vitro studies have highlighted the compound's potential as a selective kinase inhibitor. Preliminary screening against a panel of 50 kinases revealed significant inhibition of JAK2 and FLT3, both of which are implicated in various cancers. Molecular docking simulations further elucidated the binding interactions, showing that the bromo-pyrazole group forms critical hydrogen bonds with the kinase active site. These findings suggest that tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate could serve as a lead compound for the development of targeted cancer therapies.
Another noteworthy study explored the compound's metabolic stability and pharmacokinetic properties. Using LC-MS/MS analysis, researchers found that the tert-butyl carbamate group enhances metabolic stability in human liver microsomes, with a half-life exceeding 120 minutes. This property, combined with moderate plasma protein binding (approximately 85%), positions the compound as a viable candidate for further preclinical development. However, challenges remain in optimizing its oral bioavailability, as evidenced by low permeability in Caco-2 cell assays.
Beyond its kinase inhibitory effects, recent investigations have uncovered additional biological activities. For instance, a 2024 study in ACS Chemical Biology reported that the compound exhibits moderate anti-inflammatory properties by suppressing NF-κB signaling in macrophages. This dual functionality—kinase inhibition and anti-inflammatory activity—makes it a particularly attractive scaffold for multifunctional drug design, especially in diseases like rheumatoid arthritis where both pathways are dysregulated.
Looking ahead, several research groups are now focusing on structural modifications to enhance the compound's therapeutic profile. Computational studies using QSAR models have identified potential sites for optimization, particularly at the phenyl ring and carbamate nitrogen. These efforts aim to improve potency, selectivity, and drug-like properties while minimizing off-target effects. Collaborative projects between academia and industry are also underway to explore the compound's utility in combination therapies and targeted drug delivery systems.
In conclusion, tert-butyl N-1-(4-bromo-1H-pyrazol-1-yl)-2-phenylethylcarbamate (CAS: 2172256-60-7) represents a versatile and promising scaffold in medicinal chemistry. Recent advances in its synthesis, mechanistic understanding, and biological evaluation have laid a solid foundation for future drug development. As research continues to unravel its full potential, this compound may soon transition from bench to bedside, addressing unmet medical needs in oncology and inflammatory diseases.
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